[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Catalog No.
S1789590
CAS No.
141411-00-9
M.F
C15H24O3
M. Wt
252.354
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-...

CAS Number

141411-00-9

Product Name

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate

Molecular Formula

C15H24O3

Molecular Weight

252.354

InChI

InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1

InChI Key

GMKVTHVOBSXAST-IKVITTDRSA-N

SMILES

CC(COC(=O)C)C1CCC2C1(CCCC2=O)C

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one (CAS Number: 141411-00-9) is a complex organic molecule belonging to the class of indenones. Indenones are a group of terpenoids, which are naturally occurring organic compounds found in plants and some insects []. The specific origin of this particular indenone is unknown, but it is likely a synthetic compound derived from other terpenoids. Its significance lies in its potential use as a research compound for understanding the properties and functionalities of indenones.


Molecular Structure Analysis

The molecule possesses a tetracyclic structure with a core indenone skeleton. The key features include:

  • A fused three-ring system consisting of a benzene ring (aromatic) and two cyclohexane rings (non-aromatic) [].
  • A methyl group (CH3) at the 7a position of the indenone core [].
  • An "acetyloxy" group (CH3COO-) attached to a 1-methylethyl group (CH2CH(CH3)2) at the first position of the molecule [].
  • Stereochemistry is specified by the designations "1R" and the various "alpha" and "beta" notations, indicating the spatial arrangement of substituents around the molecule [].

Chemical Reactions Analysis

  • Hydrolysis: The "acetyloxy" group is susceptible to hydrolysis (reaction with water) to yield acetic acid (CH3COOH) and the corresponding alcohol.
  • Esterification: The "acetyloxy" group could potentially participate in esterification reactions with other alcohols to form new esters.
  • Alkylation: The presence of a methyl group and a 1-methylethyl group suggests potential for alkylation reactions with suitable reagents.

Physical And Chemical Properties Analysis

  • Molecular Formula: C15H24O3 [].
  • Molecular Weight: 252.35 g/mol [].
  • Solubility: Likely lipophilic (soluble in non-polar solvents) due to the presence of the hydrocarbon backbone and hydrophobic groups.
  • Melting Point and Boiling Point: Data not available but likely within the range typical for organic molecules.

There is no current research available on the specific mechanism of action of this indenone. As a research compound, its potential biological activity remains unexplored.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place away from incompatible chemicals.
  • Dispose of waste according to proper laboratory safety protocols.

Dates

Modify: 2023-08-15

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